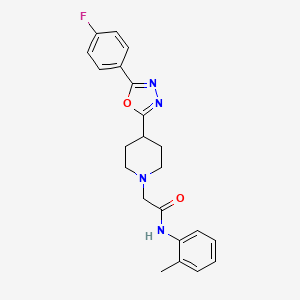

![molecular formula C21H18N4O4S B2452564 (Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173559-03-9](/img/structure/B2452564.png)

(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is a colorless oil that melts just above room temperature . Quinoxaline structures are widely found in natural products and biologically active molecules .

Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . Iron-catalyzed one-pot synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols has also been reported .

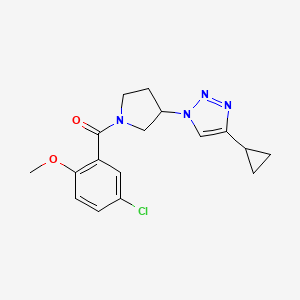

Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyrazine moiety .

Chemical Reactions Analysis

In the synthesis of quinoxalines, alcohols can act as hydrogen donors and coupling components at the same time, which are easily handled, renewable, and inexpensive . On the other hand, nitroarenes are usually considered precursors of anilines, which can be hydrogenated as hydrogen acceptors in the transfer hydrogenation process .

Physical and Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . It has a molar mass of 130.150 g·mol−1 .

Wissenschaftliche Forschungsanwendungen

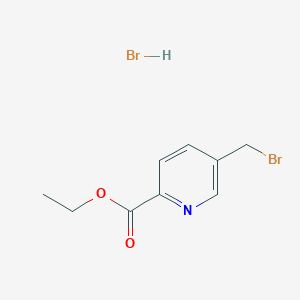

Synthesis and Derivatives

The compound has been used in the synthesis of various derivatives. For example, it has been involved in the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in specific conditions, leading to various derivatives with potential applications (Mohamed, 2014).

Another study focused on the synthesis of different ethyl iminothiazolopyridine-4-carboxylate derivatives from similar initial compounds. These reactions produced various derivatives, suggesting potential utility in further chemical synthesis and pharmaceutical applications (Mohamed, 2021).

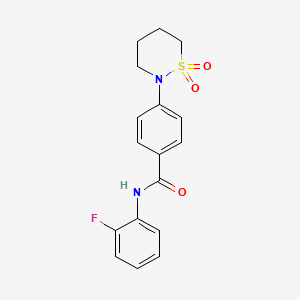

Chemical Reactions and Properties

Ethyl 2-(benzo[d]thazol-2-yl)acetate has been used in various chemical reactions to produce a wide range of derivatives. One study demonstrated its use in forming Schiff bases, N-formyl, and triacetyl derivatives through condensation with aldehydes, formic acid, and acetyl chloride. This showcases its versatility in chemical synthesis (Ammar et al., 2000).

In another research, the compound was part of a reaction to create novel compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate. This indicates its potential for synthesizing novel compounds with varying chemical structures and properties (Nassiri & Milani, 2020).

Potential Pharmaceutical Applications

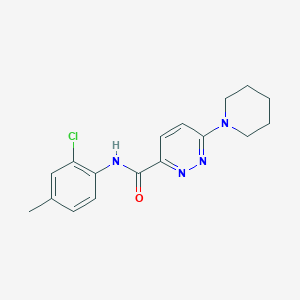

Studies have explored the use of derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate in potential pharmaceutical applications. For instance, derivatives containing quinoxaline, tetrazoles, and 1,3,4-oxadiazoles have been synthesized, showing pharmacological activities like anti-inflammatory, analgesic, and anticonvulsant activities. This points to the compound's relevance in drug discovery and design (Kethireddy et al., 2017).

Another study reported the synthesis of novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines, which were obtained using reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate. This highlights its potential utility in creating compounds that may have pharmacological significance (Arab-Salmanabadi et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[6-methoxy-2-(quinoxaline-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-3-29-19(26)12-25-17-9-8-13(28-2)10-18(17)30-21(25)24-20(27)16-11-22-14-6-4-5-7-15(14)23-16/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHJUSSFTVQXMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2452481.png)

![N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2452482.png)

![5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2452494.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)